molecular formula C14H14ClNO2S B3020121 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide CAS No. 1351659-81-8

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide

Cat. No.: B3020121
CAS No.: 1351659-81-8
M. Wt: 295.78
InChI Key: SWZFSXNVQQRFTP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide is a synthetic compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Thiophene derivatives often undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Thiophene compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application, but it generally involves binding to specific proteins or receptors, leading to a biological response .

Comparison with Similar Compounds

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

    Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.

    Other thiophene-based drugs: These include compounds with anticancer, antimicrobial, and antihypertensive properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can be tailored for various applications in research and industry.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZFSXNVQQRFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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